molecular formula C30H28N2O6S B389164 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B389164
M. Wt: 544.6g/mol
InChI Key: ZXLQDMLMYHVUQG-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or cellular pathways. Its structural features could enable it to bind to specific proteins or nucleic acids.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its biological activity could be harnessed to develop new drugs for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one: can be compared to other thiazolopyrimidine derivatives, which share a similar core structure but differ in their substituents.

    Thiazolopyrimidine: A class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxynaphthalene and trimethoxybenzylidene groups, for example, may enhance its binding affinity to certain molecular targets or improve its solubility and stability.

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6g/mol

IUPAC Name

(2E)-6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C30H28N2O6S/c1-16-25(17(2)33)27(26-20-10-8-7-9-19(20)11-12-21(26)35-3)32-29(34)24(39-30(32)31-16)15-18-13-22(36-4)28(38-6)23(14-18)37-5/h7-15,27H,1-6H3/b24-15+

InChI Key

ZXLQDMLMYHVUQG-BUVRLJJBSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C

Origin of Product

United States

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